molecular formula C23H22N4O B11468158 4-ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

4-ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B11468158
M. Wt: 370.4 g/mol
InChI Key: STTKYMHVIUQQRF-UHFFFAOYSA-N
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Description

4-Ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with the following chemical formula:

C24H21N5O\text{C}_{24}\text{H}_{21}\text{N}_5\text{O}C24​H21​N5​O

. It belongs to the class of benzamides and contains a benzotriazole ring system. The compound’s structure incorporates an ethyl group, a methyl group, and a 4-methylphenyl (p-tolyl) group.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several stepsThe final step is the formation of the amide bond with benzoyl chloride .

Industrial Production: While specific industrial production methods are not widely documented, laboratories typically synthesize this compound using the methods described above. Large-scale production may involve modifications to improve yield and efficiency.

Chemical Reactions Analysis

Reactivity: 4-Ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions:

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Acylation: The benzoyl group can react with nucleophiles to form amides or esters.

Common Reagents and Conditions:

    Acylation: Benzoyl chloride, pyridine, and base.

    Substitution: Ammonia, primary amines, or hydrazines.

    Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).

Major Products: The major products depend on the specific reaction conditions. For example, acylation leads to the formation of the benzamide, while substitution reactions yield various derivatives.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing new molecules.

    Biology: Studying interactions with biological targets.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in material science or as a UV absorber.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While no direct analogs exist, compounds with benzotriazole or benzamide moieties share some similarities. Notable examples include:

    2-Bromo-N-methylbenzamide: .

    N-(4-methylphenyl)benzamide: .

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

4-ethyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C23H22N4O/c1-4-17-7-9-18(10-8-17)23(28)24-20-14-22-21(13-16(20)3)25-27(26-22)19-11-5-15(2)6-12-19/h5-14H,4H2,1-3H3,(H,24,28)

InChI Key

STTKYMHVIUQQRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C

Origin of Product

United States

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